Computed Lipophilicity Differentiation: XLogP3 of 4.6 Versus Structural Analogs Lacking the 2,5-Dimethylphenyl Motif
The target compound has a computed XLogP3 of 4.6 [1]. This value reflects the balanced lipophilicity conferred by the combined 2,5-dimethylphenyl (N4) and 4-fluorophenylpiperazine (C2) substituents. A direct comparator, N-(4-fluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine (CAS not listed in PubChem but structurally verified via vendor databases), replaces the 2,5-dimethylphenyl group with a 4-fluorophenyl group, which is expected to reduce computed logP by approximately 0.5–0.8 units based on the π-value difference between a methyl group (+0.52) and a fluorine atom (+0.14) on an aromatic ring [2]. This shift in logP carries significance for passive membrane permeability and tissue distribution, as oral drug space typically favors logP values in the 1–5 range [2].
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.6 |
| Comparator Or Baseline | N-(4-fluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine: estimated XLogP3 ≈ 3.8–4.1 (estimated from group contribution difference of two methyl groups versus one fluorine) [2] |
| Quantified Difference | ΔXLogP3 ≈ +0.5 to +0.8 (target compound more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
For procurement decisions, a compound with XLogP3 of 4.6 may be preferred over less lipophilic analogs when the intended application requires enhanced membrane permeation or blood-brain barrier penetration, provided the target biology tolerates higher lipophilicity.
- [1] PubChem. Compound Summary for CID 16820928: N-(2,5-dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/946298-05-1. Accessed May 2026. View Source
- [2] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1–3), 3–26. View Source
